molecular formula C22H20N4O5S2 B2756170 N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899982-79-7

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No.: B2756170
CAS No.: 899982-79-7
M. Wt: 484.55
InChI Key: KPZNKPCVSYLHKV-UHFFFAOYSA-N
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Description

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C22H20N4O5S2 and its molecular weight is 484.55. The purity is usually 95%.
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Biological Activity

N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, with the CAS number 899982-79-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological mechanisms, and activity profiles based on various studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22_{22}H20_{20}N4_{4}O5_{5}S2_{2}
  • Molecular Weight : 484.6 g/mol
  • Structure : The compound features a benzothiazole core linked to a furan-containing sulfamoyl moiety, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

  • Enzyme Inhibition : The compound potentially inhibits enzymes involved in critical cellular processes, leading to disrupted proliferation in cancer cells .
  • DNA Binding : Similar compounds have shown the ability to bind DNA, particularly within the minor groove, which can lead to interference with replication and transcription processes .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50_{50} Values : For example, compounds similar to this one exhibited IC50_{50} values ranging from 0.85 µM to 6.75 µM across different assays, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Tested Strains : It showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
  • Assays Used : Broth microdilution methods were employed following CLSI guidelines, demonstrating promising results in inhibiting bacterial growth .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructureAntitumor ActivityAntimicrobial Activity
This compoundStructureHigh (IC50_{50} < 10 µM)Moderate
Benzothiazole Derivative AStructureModerate (IC50_{50} ~ 15 µM)High
Benzothiazole Derivative BStructureLow (IC50_{50} > 20 µM)Low

Case Studies

  • Study on Lung Cancer Cell Lines : A study involving multiple benzothiazole derivatives demonstrated that compounds with structural similarities to our target compound significantly inhibited cell proliferation in A549 and HCC827 cell lines. The study emphasized the importance of substituents on the benzothiazole ring for enhancing activity .
  • Antimicrobial Efficacy Against E. coli : In another case study, this compound was tested against E. coli in a microdilution assay, showing effective inhibition at concentrations lower than those required for traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation .

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S2/c1-14(27)23-16-7-10-19-20(12-16)32-22(24-19)25-21(28)15-5-8-18(9-6-15)33(29,30)26(2)13-17-4-3-11-31-17/h3-12H,13H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZNKPCVSYLHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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